1,1,1,2-Tetrafluoropropane
Overview
Description
1,1,1,2-Tetrafluoropropane, also known as R-134a, is a haloalkane with the formula CH2FCF3 . It is a colorless gas used primarily as a “high-temperature” refrigerant for domestic refrigeration and automobile air conditioners.
Synthesis Analysis
The synthesis of 1,1,1,2-Tetrafluoropropane involves the reaction of hydrogen with CFC-215bb over a palladium on carbon catalyst . The reaction conditions include a hydrogen to CFC-215bb mole ratio of 2/1 and a contact time of 30 seconds .
Molecular Structure Analysis
The molecular formula of 1,1,1,2-Tetrafluoropropane is C3H2F4 . It has a molar mass of 116.0575 g/mol .
Physical And Chemical Properties Analysis
1,1,1,2-Tetrafluoropropane is a colorless gas at room temperature with a molecular weight of 116.0575 . It has a boiling point of 3.9±8.0 °C at 760 mmHg .
Scientific Research Applications
2. Use as a Refrigerant in Air Conditioning and Refrigeration Systems
- Summary of Application : 1,1,1,2-Tetrafluoropropane is used as a refrigerant in air conditioning and refrigeration systems. It is used in these applications due to its suitable thermodynamic properties, including a boiling point that is well-suited for common cooling applications.
3. Use as a Propellant for the Delivery of Pharmaceuticals
- Summary of Application : 1,1,1,2-Tetrafluoropropane is used as a propellant for the delivery of pharmaceuticals, such as bronchodilators .
4. Use in Gas Dusters
- Summary of Application : 1,1,1,2-Tetrafluoropropane is used in gas dusters, also known as "canned air" .
5. Use in Medical Applications
- Summary of Application : 1,1,1,2-Tetrafluoropropane is used in medical applications, particularly in inhalers .
6. Use in Electronic Cleaning
Safety And Hazards
properties
IUPAC Name |
1,1,1,2-tetrafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMUVRCEAELBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503373 | |
Record name | 1,1,1,2-Tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrafluoropropane | |
CAS RN |
421-48-7 | |
Record name | 1,1,1,2-Tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2-Tetrafluoropropane (FC-254eb) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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